molecular formula C17H12ClF3N2O6 B14544335 5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate CAS No. 62162-94-1

5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate

Cat. No.: B14544335
CAS No.: 62162-94-1
M. Wt: 432.7 g/mol
InChI Key: SQTHAZQVISCULO-UHFFFAOYSA-M
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Description

5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group, a trifluoromethyl group, and an isoquinolin-2-ium core, making it a subject of interest for researchers in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate typically involves the nitration of isoquinoline derivatives followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid to facilitate the nitration process. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-{[3-(trifluoromethyl)phenyl]methyl}isoquinolin-2-ium perchlorate is unique due to its isoquinoline core, which imparts distinct chemical and biological properties.

Properties

CAS No.

62162-94-1

Molecular Formula

C17H12ClF3N2O6

Molecular Weight

432.7 g/mol

IUPAC Name

5-nitro-2-[[3-(trifluoromethyl)phenyl]methyl]isoquinolin-2-ium;perchlorate

InChI

InChI=1S/C17H12F3N2O2.ClHO4/c18-17(19,20)14-5-1-3-12(9-14)10-21-8-7-15-13(11-21)4-2-6-16(15)22(23)24;2-1(3,4)5/h1-9,11H,10H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

SQTHAZQVISCULO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C[N+]2=CC3=C(C=C2)C(=CC=C3)[N+](=O)[O-].[O-]Cl(=O)(=O)=O

Origin of Product

United States

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